Cyclodeca-1,3,6,8-tetraene
Description
Contextualization within Cyclic Polyenes and Annulene Chemistry
Cyclic polyenes are monocyclic hydrocarbons containing alternating single and double bonds. A special class of these are the annulenes, which are completely conjugated monocyclic hydrocarbons. libretexts.org The nomenclature for annulenes is a number in brackets indicating the number of π-electrons in the ring. libretexts.org For example, benzene (B151609) is referred to as nih.govannulene. libretexts.org
Cyclodeca-1,3,6,8-tetraene, with its ten-membered ring and four double bonds, is a close relative of acs.organnulene (cyclodecapentaene). wikipedia.orgnih.gov According to Hückel's rule, a planar, cyclic, fully conjugated system with (4n+2) π-electrons should exhibit aromatic character. acs.organnulene, with its 10 π-electrons, fits this rule (n=2). semanticscholar.orgamazonaws.com However, the parent acs.organnulene is not aromatic because ring strain prevents it from adopting a planar conformation. wikipedia.orgsemanticscholar.orgamazonaws.com The destabilization caused by this strain outweighs the potential stabilization from aromaticity. semanticscholar.orgamazonaws.com this compound, while not a true annulene due to the interruption of conjugation, still shares many of the challenges related to the ten-membered ring structure.
Significance of Ten-Membered Rings in Molecular Design and Strain Theory
Ten-membered rings fall into the category of "medium-sized rings" (8-11 membered). acs.org These rings are particularly challenging to synthesize and study due to a combination of angle strain and torsional strain. acs.orgsaskoer.caspringernature.com
Angle Strain: This arises when the bond angles within the ring deviate from the ideal 109.5° for sp³-hybridized carbon atoms or 120° for sp²-hybridized carbons. saskoer.camaricopa.edu In a planar ten-membered ring, the internal angles would be forced to be significantly larger than these ideal values, leading to instability. saskoer.ca
Torsional Strain: This occurs due to the eclipsing of bonds on adjacent atoms. youtube.comchemistrysteps.com To alleviate this, medium-sized rings adopt puckered, non-planar conformations. dalalinstitute.com
Transannular Strain: A unique feature of medium-sized rings, this is a type of steric strain resulting from interactions between atoms across the ring from each other. acs.org
The inherent strain in ten-membered rings makes their formation less favorable than that of smaller (5- and 6-membered) or larger (12-membered and up) rings. acs.orgspringernature.com Despite these challenges, medium-sized rings are found in numerous natural products and are of interest in medicinal chemistry, as their unique conformational flexibility can lead to high binding affinities with biological targets. acs.org
Overview of Research Challenges in Medium-Ring Unsaturated Hydrocarbons
The synthesis and study of unsaturated medium-ring hydrocarbons like this compound present several significant hurdles for chemists:
Control of Stereochemistry: The presence of multiple double bonds introduces the possibility of numerous cis/trans isomers, each with its own unique geometry and stability. Isolating a single, pure isomer can be exceptionally difficult.
Conformational Complexity: Medium-sized rings can exist in a multitude of rapidly interconverting conformations. saskoer.ca This conformational dynamism makes it challenging to characterize the molecule's precise three-dimensional structure and predict its reactivity.
Competing Reaction Pathways: The high degree of strain can lead to a variety of competing reactions, such as ring-opening, ring-contraction, and transannular cyclizations, often making it difficult to achieve a desired chemical transformation. nih.gov
Instability: The combination of ring strain and the reactivity of the double bonds can make these compounds inherently unstable, prone to polymerization or decomposition under normal laboratory conditions. amazonaws.com
Overcoming these challenges often requires innovative synthetic strategies and sophisticated analytical techniques. For instance, researchers have developed methods to create more stable, planar acs.organnulene derivatives by introducing bridges across the ring or fusing other rings to the structure. semanticscholar.orgamazonaws.comorgsyn.orgresearchgate.netinflibnet.ac.in These approaches help to lock the ten-membered ring into a more rigid, planar conformation, thereby allowing for the expression of aromatic character. orgsyn.orginflibnet.ac.in
Below is a data table summarizing the properties of this compound and its fully conjugated counterpart, acs.organnulene.
| Property | This compound | acs.orgAnnulene (Cyclodecapentaene) |
| Molecular Formula | C₁₀H₁₂ nih.gov | C₁₀H₁₀ nih.gov |
| Molar Mass | 132.20 g/mol nih.gov | 130.19 g/mol wikipedia.org |
| π-Electron System | 8 π-electrons (interrupted conjugation) wikipedia.org | 10 π-electrons (fully conjugated) wikipedia.org |
| Aromaticity | Non-aromatic wikipedia.org | Non-aromatic in its parent form due to non-planarity wikipedia.org |
| Key Structural Feature | Ten-membered ring with four double bonds. | Ten-membered ring with five conjugated double bonds. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
71836-02-7 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
cyclodeca-1,3,6,8-tetraene |
InChI |
InChI=1S/C10H12/c1-2-4-6-8-10-9-7-5-3-1/h1-4,7-10H,5-6H2 |
InChI Key |
FSMQAFVXDFWYLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CCC=CC=C1 |
Origin of Product |
United States |
Conformational Landscape and Dynamics of Cyclodeca 1,3,6,8 Tetraene
Intrinsic Ring Strain and its Impact on Conformation
The structure of cyclodeca-1,3,6,8-tetraene is significantly influenced by inherent ring strain, which is a combination of angle strain (Baeyer strain) and torsional strain (Pitzer strain). The necessity of accommodating four cis-double bonds within the ten-membered ring leads to considerable distortion from idealized geometries. caltech.edu This strain is a primary determinant of the molecule's preferred spatial arrangement, forcing it to adopt non-planar conformations to alleviate the energetic penalties associated with these distortions. caltech.edu In related strained, unsaturated cyclic compounds, such as cyclic allenes, the introduction of long Si-Si bonds has been shown to be a strategy to release ring strain, highlighting the significant forces at play in these systems. oup.com
Angle strain arises from the deviation of bond angles from their ideal values, which are 120° for sp²-hybridized carbons and 180° for sp-hybridized carbons. In cyclic systems containing multiple double or triple bonds, significant deviations can occur.
Theoretical and experimental studies on related ten-membered rings provide insight into the magnitude of this strain. For example, X-ray crystallographic analysis of a meso-isomer of cyclodeca-1,2,6,7-tetraene revealed that the allene (B1206475) unit is bent from a linear geometry by 6°. oup.com Similarly, in silylated derivatives like dl- and meso-tetrasilacyclodeca-1,2,6,7-tetraenes, X-ray analysis showed the allenic sp carbons to be bent by an average of 4°. oup.comoup.com Semi-empirical PM3 calculations on even more strained eight-membered cyclic bisallenes show the bond angles on the allenic sp carbons are strained by 5°-7° from linear geometry. oup.com These quantitative deviations represent a significant source of energy penalty that the molecule must accommodate through its conformation.
Table 1: Bond Angle Deviations in Related Cyclic Systems
| Compound Family | Method | Measured Deviation from Linearity |
|---|---|---|
| Cyclodeca-1,2,6,7-tetraene | X-ray Crystallography | 6° oup.com |
| Tetrasilacyclodeca-1,2,6,7-tetraenes | X-ray Crystallography | 4° (average) oup.comoup.com |
Torsional strain results from the eclipsing of bonds on adjacent atoms. In the this compound framework, the molecule twists and puckers to avoid these high-energy interactions, favoring staggered or gauche arrangements where possible. However, the cyclic nature and the presence of planar double bonds make perfect staggering impossible.
Identification and Characterization of Dominant Conformational Isomers (e.g., Boat-Chair-Boat)
For cyclodecane (B1584694), the parent saturated ring, extensive calculations and experimental work have shown that the boat-chair-boat (BCB) conformation is the most stable, being essentially free of strain. caltech.edu This conformation has been identified as the preferred structure for many cyclodecane derivatives as well. caltech.edu
X-ray diffraction studies on a derivative, 1,6-dichlorothis compound, have shown that it adopts a structure that resembles the boat-chair-boat conformation. caltech.edu However, the presence of the four cis-double bonds causes severe distortion of this conformation to accommodate the planar sp² centers. caltech.edu The BCB conformation of cyclodecane features three distinct types of carbon atoms and both intra-annular (pointing inside the ring) and extra-annular (pointing outside) hydrogen positions, which become critical when considering substituted derivatives. caltech.edu
Conformational Interconversion Pathways and Energy Barriers
The various conformations of this compound are not static but are in dynamic equilibrium, interconverting through processes like ring inversion. This process involves the molecule passing through higher-energy transition states. scribd.com At room temperature, these inversions can be extremely rapid, leading to an averaged structure on the NMR timescale. ic.ac.uk To study individual conformers, low-temperature NMR techniques are often required to "freeze out" the interconversion process. caltech.edu
Table 2: Activation Energies for Conformational Processes in Related Cyclic Systems
| Compound | Process | Activation Energy (kcal/mol) | Method |
|---|---|---|---|
| 1,1-Difluorocyclodecane | Ring Inversion | 7.0 caltech.edu | Experimental (NMR) |
| 3,3-Difluoro-trans-cyclodecene | Conformational Change | 12.4 (ΔG‡) caltech.edu | Experimental (NMR) |
Influence of Substitution Patterns on Conformational Preferences and Ring Flexibility
The introduction of substituents onto the this compound ring can have a profound effect on its conformational preferences and flexibility. As seen with 1,6-dichlorothis compound, the ring can maintain a distorted boat-chair-boat conformation with substituents. caltech.edu
However, the placement and size of substituents can also force the ring into entirely different, otherwise less stable, conformations. caltech.edu This occurs to avoid high-energy steric interactions, particularly the placement of a bulky substituent in an unfavorable intra-annular (internal) position. caltech.edu For example, studies on tetramethylcyclodecane derivatives have shown that substitution patterns can force the ring to adopt TBC (twist-boat-chair) or TBCC (twist-boat-chair-chair) conformations, which are calculated to be 2.1 and 3.1 kcal/mol higher in energy, respectively, than the BCB conformation in the unsubstituted ring. caltech.edu This demonstrates that the energetic cost of adopting a different ring conformation can be less than the cost of a severe steric clash, making substitution a powerful tool for controlling the three-dimensional structure of medium-sized rings. caltech.edu
Stereochemical Considerations: Chiral Centers and Diastereomeric Forms
The stereochemistry of this compound is a complex topic due to the potential for multiple stereogenic elements arising from the combination of its double bonds and the conformational flexibility of the ten-membered ring. The specific arrangement of these elements gives rise to various stereoisomers, including enantiomers and diastereomers.
Furthermore, the geometry of the double bonds (cis or trans, also denoted as Z or E respectively) contributes significantly to the number of possible diastereomers. The combination of different double bond configurations and the chirality of any sp³-hybridized carbons leads to a rich and complex stereochemical landscape.
Research into related cyclic dienes and allenes has provided a foundational understanding of the types of stereoisomerism that can be expected in medium-sized rings. For instance, studies on simple monocyclic diallenes have shown that they possess two chiral centers, leading to the possibility of a racemic diastereoisomer and a meso compound. researchgate.netresearchgate.net While this compound is not a diallene, the principles of how chirality in a ring system gives rise to diastereomeric forms are analogous.
The specific stereoisomers of this compound that can exist will depend on the synthetic route used to prepare them. The synthesis of related compounds, such as diastereomeric cyclododecatetraene-diones, has demonstrated that different diastereomers can be selectively prepared. acs.org
The table below summarizes the key stereochemical features of this compound.
| Stereochemical Feature | Description |
| Chiral Centers | The sp³-hybridized carbon atoms at positions 5 and 10 can be chiral centers, depending on the conformation of the ring. |
| Diastereomers | The combination of cis/trans isomerism at the four double bonds and the chirality at the sp³ carbons can lead to a variety of diastereomeric forms. |
| Enantiomers | Chiral conformations of the molecule will be non-superimposable on their mirror images, leading to enantiomeric pairs. |
Electronic Structure and Aromaticity Considerations in Cyclodeca 1,3,6,8 Tetraene Systems
Application of Hückel's Rule tomdpi.comAnnulene Systems and its Implications
Hückel's rule is a fundamental principle in organic chemistry used to predict the aromatic properties of planar, cyclic, conjugated molecules. wikipedia.orgvedantu.comlibretexts.org The rule states that for a molecule to be aromatic, it must possess a continuous ring of p-orbitals and have 4n+2 π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...). wikipedia.orgvedantu.comlibretexts.org Conversely, a planar, cyclic, conjugated molecule with 4n π-electrons is considered antiaromatic and is generally unstable. barnagarcollege.ac.invaia.com
Cyclodeca-1,3,6,8-tetraene is a constitutional isomer of the more widely studied cyclodecapentaene, also known as mdpi.comannulene. nih.govmdpi.comAnnulene, with its ten π-electrons, fits the 4n+2 rule for n=2, suggesting it should be aromatic. wikipedia.orgquora.comchemeurope.com However, the reality is more complex and serves as a crucial illustration of the limitations and nuances of applying Hückel's rule.
The primary complication for mdpi.comannulene and its isomers is the difficulty in achieving the required planar conformation. wikipedia.orgquora.comchemeurope.com For a molecule to benefit from the stabilizing effects of aromaticity, the p-orbitals on adjacent atoms must overlap effectively, which necessitates a planar or near-planar geometry. quora.comlibretexts.orglibretexts.org In the case of mdpi.comannulene, several isomers exist, but none can easily adopt a planar structure without introducing significant strain. wikipedia.orgsaskoer.ca
The all-cis isomer of mdpi.comannulene, for instance, would require bond angles of 144° in a planar conformation, a significant deviation from the ideal 120° for sp² hybridized carbon atoms, leading to substantial angle strain. wikipedia.orgchemeurope.com Another isomer, the trans,cis,trans,cis,cis- mdpi.comannulene, can adopt a more favorable planar geometry in terms of bond angles, but this conformation is destabilized by severe steric repulsion between the two internal hydrogen atoms. barnagarcollege.ac.inwikipedia.org This steric clash forces the molecule to deviate from planarity. barnagarcollege.ac.inwikipedia.org As a result of these strains, most isomers of mdpi.comannulene are non-aromatic. barnagarcollege.ac.inwikipedia.orgsaskoer.ca
Therefore, while mdpi.comannulene systems formally satisfy the electron count of Hückel's rule for aromaticity, their inability to adopt a stable planar conformation prevents the effective delocalization of π-electrons, rendering them non-aromatic in practice. wikipedia.orgquora.com This highlights that satisfying the 4n+2 π-electron rule is a necessary but not sufficient condition for aromaticity; planarity is also a critical requirement. quora.comlibretexts.orglibretexts.org
Frontier Molecular Orbital Theory for Understanding Electronic Interactions
Frontier Molecular Orbital (FMO) theory is a powerful model for understanding and predicting chemical reactivity. numberanalytics.comnumberanalytics.comwikipedia.org It simplifies the complex picture of all molecular orbitals by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comnumberanalytics.comwikipedia.org The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.org
The key principles of FMO theory as applied to the interaction of two molecules are:
The occupied orbitals of the two molecules repel each other. wikipedia.org
Positive and negative charges on the molecules attract each other. wikipedia.org
The occupied orbitals of one molecule (especially the HOMO) and the unoccupied orbitals of the other (especially the LUMO) interact, leading to attraction and bond formation. wikipedia.org
The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's reactivity. numberanalytics.comnumberanalytics.com A smaller HOMO-LUMO gap generally implies higher reactivity. FMO theory is particularly adept at explaining pericyclic reactions, such as cycloadditions and electrocyclic reactions, by analyzing the symmetry of the interacting frontier orbitals. wikipedia.orgethz.ch For a reaction to be favorable (or "allowed"), the HOMO of one reactant must have the correct symmetry to overlap constructively with the LUMO of the other. ethz.ch
While FMO theory is a potent predictive tool, it has limitations. It simplifies the electronic structure to just the HOMO and LUMO and does not explicitly account for other factors like steric effects or solvent interactions, which can also significantly influence reaction outcomes. numberanalytics.com
Electron Delocalization Patterns and Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. uni-muenchen.defaccts.de This method provides a quantitative way to analyze electron delocalization. researchgate.netinorgchemres.org
The NBO procedure transforms the calculated wavefunction into a set of localized orbitals, including Natural Atomic Orbitals (NAOs), Natural Hybrid Orbitals (NHOs), and ultimately, Natural Bond Orbitals (NBOs). uni-muenchen.de The NBOs correspond to core electrons, lone pairs, and two-center bonds. uni-muenchen.de An ideal Lewis structure would have integer occupation numbers for these orbitals (2 for a filled orbital, 0 for an empty one).
Deviations from this idealized picture reveal the extent of electron delocalization. wikipedia.org NBO analysis quantifies these delocalization effects by examining the interactions between filled "donor" NBOs (like bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals, denoted σ* or π*). uni-muenchen.dewisc.edu The stabilization energy associated with a donor-acceptor interaction (e.g., a lone pair donating into an adjacent antibonding orbital) can be calculated using second-order perturbation theory. uni-muenchen.de Strong interactions indicate significant electron delocalization, which is a key feature of conjugated and aromatic systems.
Reactivity and Mechanistic Investigations of Cyclodeca 1,3,6,8 Tetraene
Pericyclic Reactions of Cyclodeca-1,3,6,8-tetraene Frameworks
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. ebsco.com They are characterized by a simultaneous breaking and forming of bonds without the involvement of ionic or free radical intermediates. ebsco.commsu.edu The primary types of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu
Electrocyclic reactions are unimolecular pericyclic reactions involving the formation of a ring from a conjugated π-system or the reverse ring-opening process. uniurb.it These reactions can be initiated by heat or light, and their stereochemical outcome is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons involved. stereoelectronics.orglibretexts.org For thermal reactions, systems with 4n π-electrons undergo conrotatory ring closure, while those with 4n+2 π-electrons undergo disrotatory closure. uniurb.itimperial.ac.uk The opposite is true for photochemical reactions. imperial.ac.uk
In the context of this compound, which possesses an 8π-electron system (a 4n system where n=2), thermal electrocyclic reactions are predicted to proceed via a conrotatory mechanism. libretexts.org An example of a related process is the thermal 8π electrocyclic ring-closing reaction of a similar tetraene, which occurs in a conrotatory fashion. libretexts.org Conversely, photochemical cyclization of a conjugated tetraene would be expected to be disrotatory. libretexts.org
Ring-opening reactions of cyclic systems are often driven by the release of ring strain. stereoelectronics.org For instance, the thermal electrocyclic ring-opening of cyclobutene (B1205218) to a conjugated butadiene is favored due to the relief of strain in the four-membered ring. msu.edu While specific experimental data on the electrocyclic ring-opening of this compound is not detailed in the provided results, the principles of valence tautomerization suggest that an equilibrium between the cyclic and open-chain forms can exist, particularly in larger ring systems. stereoelectronics.org
Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a conjugated π-system. stereoelectronics.orgwikipedia.org A well-known example is the Cope rearrangement, a imperial.ac.ukimperial.ac.uk-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgmasterorganicchemistry.com These reactions are typically uncatalyzed and proceed through a concerted, cyclic transition state. wikipedia.orgmasterorganicchemistry.com
The Cope rearrangement is an equilibrium process, with the position of the equilibrium favoring the more stable isomer. masterorganicchemistry.comstereoelectronics.org Factors such as the formation of more substituted double bonds or the relief of ring strain can drive the reaction towards a particular product. stereoelectronics.org The transition state for the Cope rearrangement is often chair-like, which allows for predictable stereoselectivity. imperial.ac.uk
Theoretical studies have explored the potential for Cope rearrangements in substituted cyclodeca-1,3,7-triene systems, which can be formed from [6+4] cycloadditions. acs.org The stability of these products towards Cope rearrangement is a significant factor in their potential isolation. acs.org
Intramolecular cycloadditions are pericyclic reactions where the reacting diene and dienophile are part of the same molecule, leading to the formation of a bicyclic or polycyclic product. msu.edu These reactions can be highly stereospecific. msu.edu
Transannular cyclizations are another important class of intramolecular reactions, particularly in medium and large rings. These reactions involve the formation of a bond across the ring. DFT and G3(MP2) calculations have been used to investigate the potential for transannular cyclizations in the products of [6+4] cycloadditions, which can lead to the stereocontrolled synthesis of 6,6- and 5,7-bicyclic structures. acs.orgacs.org
Metal-Ion Catalyzed Rearrangements (e.g., with Mercury(II) or Silver(I) Ions)
The reactivity of cyclodecatetraenes can be influenced by the presence of metal ions. For example, the reactions of cyclodeca-1,2,5,8-tetraene with mercury(II) sulfate (B86663) in acetic acid result in rearranged products rather than simple oxymercuration. researchgate.netresearchgate.net The major products are cis,syn-decalin-2-yl acetate (B1210297) and tricyclo[4.4.0.0²,⁴]deca-5,8-diene. researchgate.netresearchgate.net The product ratio is dependent on the nucleophilicity of the solvent. researchgate.net One of the rearranged products is suggested to originate from a 'metal complexed carbene' intermediate. researchgate.netrsc.org
Similarly, cyclodeca-1,2,5,8-tetraene rearranges in the presence of various catalysts in acetic acid, including Ag(I) ions, to yield cis,syn-tricyclo[4.4.0.0²,⁴]deca-5,8-diene, sometimes accompanied by rearranged acetate products. researchgate.net
Regioselectivity and Stereoselectivity in Addition Reactions
Regioselectivity refers to the preference for bond formation at one position over another, leading to the formation of one constitutional isomer (regioisomer) as the major product. masterorganicchemistry.com Stereoselectivity, on the other hand, describes the preferential formation of one stereoisomer over another. masterorganicchemistry.com
In the context of addition reactions to alkenes, if the alkene is unsymmetrical, the addition of an unsymmetrical reagent can lead to different regioisomers. masterorganicchemistry.com The stereoselectivity of an addition reaction is described by whether the new bonds are formed on the same side (syn addition) or on opposite sides (anti addition) of the alkene's plane. masterorganicchemistry.com
The stereochemistry of pericyclic reactions, such as electrocyclic reactions and cycloadditions, is highly dependent on the reaction conditions (thermal or photochemical) and the number of electrons involved. libretexts.orgpressbooks.pub For instance, the thermal cyclization of a conjugated tetraene (an 8-electron system, which is 4n where n=2) is predicted to be conrotatory. libretexts.org
Thermal Decomposition and Rearrangement Pathways
The thermal decomposition of complex cyclic hydrocarbons can lead to a variety of rearrangement and fragmentation products. Studies on related compounds suggest that radical processes and rearrangements are common pathways. For instance, the pyrolysis of hydroxyl-terminated polybutadiene (B167195) (HTPB) involves the formation of cyclic oligomers which can then undergo further fragmentation and rearrangement. iaamonline.org One proposed mechanism involves the formation of a dihydro-cyclodeca-tetraene intermediate that can lead to naphthalene (B1677914) and azulene (B44059) through a series of radical reactions. iaamonline.org
Theoretical studies on the isomerization of tricyclo[3.1.0.0²,⁶]hexane to 1,3-cyclohexadiene (B119728) have shown that the reaction proceeds through a concerted, asynchronous conrotatory ring opening of the bicyclobutane moiety to form an (E,Z)-1,3-cyclohexadiene intermediate, which then isomerizes to the final product. researchgate.net
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Application of High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Isomeric Analysis
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the conformational dynamics and isomeric forms of cyclodeca-1,3,6,8-tetraene in solution. copernicus.orgwm.edu The complexity of the NMR spectra of medium-ring compounds often necessitates the use of high-field instruments to achieve the necessary resolution for detailed analysis. researchgate.net
Changes in temperature can be used to study the conformational equilibria of the this compound ring system. For instance, in related cyclodecane (B1584694) derivatives, cooling the sample can slow down or "freeze" the ring inversion process on the NMR timescale, allowing for the observation of distinct signals for non-equivalent protons in a specific conformation. caltech.edu For example, the ring inversion in 1,1-difluorocyclodecane was effectively stopped at -164°C, with an activation energy of 7.0 kcal/mole, consistent with a boat-chair-boat conformation. caltech.edu
The analysis of coupling constants and chemical shifts provides valuable information about the dihedral angles and the spatial relationships between protons, which helps in determining the predominant conformation in solution. copernicus.org For complex spectra, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish proton-proton connectivities and through-space proximities, respectively. This detailed analysis allows for the differentiation between various possible isomers and conformers. nih.gov
X-ray Crystallography for Precise Solid-State Conformation and Dihedral Angle Determination
For instance, the crystal structure of all-cis-1,6-dichlorothis compound was determined by X-ray diffraction, revealing a centrosymmetric molecule. researchgate.net The crystals were found to be monoclinic, with specific unit cell dimensions. researchgate.net Such studies have shown that to accommodate four cis-double bonds, the cyclodecane conformation can be severely distorted, often resembling a boat-chair-boat conformation. caltech.edu
The data obtained from X-ray crystallography serves as a benchmark for computational models and for interpreting the more complex solution-state data from NMR spectroscopy.
Below is a table showcasing crystallographic data for a related cyclodecane derivative, illustrating the precision of this technique.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.577 |
| b (Å) | 7.878 |
| c (Å) | 8.397 |
| β (°) | 109.05 |
| Molecules per unit cell (Z) | 2 |
| Data for all-cis-1,6-dichlorothis compound researchgate.net |
Photoelectron Spectroscopy for Probing Electronic Structure (on related compounds)
PES can probe the energies of the molecular orbitals, and for conjugated systems like this compound, it can provide information on the π-orbital interactions. core.ac.uk The ionization energies obtained from PES can be correlated with theoretical calculations to understand the degree of aromaticity or anti-aromaticity in cyclic conjugated systems. nih.gov For example, in studies of other annulenes, PES has been used to identify and assign bands corresponding to the ionization from specific molecular orbitals, revealing the effects of conformation and substitution on the electronic structure. core.ac.uknih.gov
Integration of Spectroscopic Data with Computational Models
A comprehensive understanding of the structure and energetics of this compound is best achieved by integrating experimental spectroscopic data with computational models. researchgate.net Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, can be used to predict the geometries and relative energies of different possible conformations and isomers. researchgate.net
These computational models can generate theoretical NMR chemical shifts and coupling constants, which can then be compared with the experimental data to validate the proposed structures. copernicus.org Similarly, predicted vibrational frequencies from computational models can be correlated with experimental infrared and Raman spectra.
For example, computational studies on related cyclooctatetraene (B1213319) derivatives have been used to determine the relative stabilities of different isomers and to understand the barriers to ring inversion, which complements experimental NMR studies. researchgate.net The synergy between experimental data and computational modeling provides a powerful approach to unraveling the complex structural and dynamic properties of this compound.
Computational and Theoretical Studies of Cyclodeca 1,3,6,8 Tetraene and Analogs
Development and Application of Strain Energy Calculation Methods and Aromaticity Indices
The evaluation of cyclic, conjugated molecules like cyclodeca-1,3,6,8-tetraene and its analogs is deeply rooted in computational and theoretical chemistry. Two of the most critical concepts in understanding their stability, structure, and reactivity are ring strain and aromaticity. The development of sophisticated methods to calculate strain energy and the application of diverse aromaticity indices have been paramount in predicting the properties of these complex systems.
Development and Application of Strain Energy Calculation Methods
Strain energy in cyclic molecules arises from deviations from ideal bond lengths, bond angles, and torsional angles. For cyclic polyenes, significant strain can prevent the molecule from adopting the planar conformation required for optimal π-orbital overlap, directly impacting its electronic properties. scispace.comlibretexts.org
Conceptual Framework: The total energy of a cyclic molecule is a sum of several factors, including the stabilizing energy from π-electron delocalization (aromaticity) and the destabilizing energy from strain. scispace.com To isolate the electronic effects of conjugation, the contribution of strain energy must be accurately quantified and "filtered out" from the total calculated energy of the molecule. scispace.com This is particularly crucial for medium-sized rings like this compound, where angle strain and transannular strain can be substantial. caltech.edu For instance, while cyclodecapentaene ( researchgate.netannulene) has 10 π-electrons and should be aromatic by Hückel's rule, ring strain prevents it from being planar, and thus it is not aromatic. wikipedia.org
Calculation Methodologies: A primary method for calculating stabilization energies while accounting for strain involves the use of theoretical reactions, such as homodesmotic reactions. scispace.comresearchgate.net These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in calculations and isolate the energy of interest, such as aromatic stabilization or strain.
For example, the strain energy of highly unsaturated 10-membered rings has been computationally explored to assess the feasibility of their synthesis via cycloaddition reactions. acs.org DFT and G3(MP2) calculations have shown that the strain energies in various cyclodecatetraene and other highly unsaturated derivatives are often comparable to that of cyclodecane (B1584694) itself, despite the presence of rigid structural units like triple bonds and allenes. acs.org
Semiempirical methods, like PM3, have also been employed to estimate the optimized structures and strain in analogs. Calculations on 4,8-disilacycloocta-1,2,5,6-tetraenes, smaller ring analogs of silylated cyclodecatetraenes, indicated they are highly strained systems, with allenic sp carbons bent by 5°-7° from linearity. oup.com X-ray analysis of related tetrasilacyclodeca-1,2,6,7-tetraenes revealed a less severe, yet significant, bending of about 4°. oup.com
The table below summarizes calculated strain energies for different cyclic compounds, illustrating the magnitude of destabilization in these systems.
Table 1: Calculated Strain Energies for Selected Cyclic Compounds
| Compound | Method | Calculated Strain Energy (kcal/mol) | Reference |
|---|---|---|---|
| Cyclodecane (BCB conformation) | Strain-Energy Calculation | 2.1 (relative to TBC) | caltech.edu |
| Cyclodecane (TBCC conformation) | Strain-Energy Calculation | 3.1 (relative to TBC) | caltech.edu |
| Benzene (B151609) | B3LYP/6-31G(d) | 3.24 (angular strain correction) | scispace.com |
This table is for illustrative purposes. BCB refers to the boat-chair-boat conformation and TBC to the twist-boat-chair conformation. The strain for benzene is an estimated correction when comparing it to an infinite polyene model.
Development and Application of Aromaticity Indices
Aromaticity is a multidimensional concept, and no single experimental or theoretical parameter can define it completely. nih.govfrontiersin.org Therefore, a variety of indices based on energetic, magnetic, structural, and electronic criteria are often used in concert to provide a more complete picture. frontiersin.orgrsc.org
Energetic Criteria: Aromatic Stabilization Energy (ASE) ASE is a measure of the extra stability a cyclic conjugated system possesses compared to a hypothetical, non-aromatic reference compound. researchgate.netnih.gov The calculation of ASE is highly dependent on the chosen reference system. researchgate.net For annulenes, studies have shown that ASE is large for small rings but decreases as the ring size increases. rsc.org For rings larger than 30 atoms, the energetic distinction between aromatic (4n+2 π-electron) and antiaromatic (4n π-electron) systems becomes negligible, and the molecules are considered non-aromatic based on the energetic criterion. rsc.org
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS) NICS is a widely used magnetic criterion for aromaticity. It is typically calculated as the negative of the magnetic shielding at a ring's center or above its plane. nih.gov Aromatic systems are characterized by negative NICS values (diatropic ring current), while antiaromatic systems have positive values (paratropic ring current). nih.govmdpi.com For example, the aromaticity of the lowest triplet state of 4nπ-electron annulenes, predicted to be aromatic by Baird's rule, is supported by negative NICS values. mdpi.com
Structural Criteria: HOMA and BLA Structural indices quantify the degree of bond length equalization in a cyclic system, a classic hallmark of aromaticity. mdpi.com
Harmonic Oscillator Model of Aromaticity (HOMA): This index is defined to be 1 for a fully aromatic system with optimal bond lengths and decreases with increasing bond length alternation, becoming 0 for a non-aromatic system like the hypothetical Kekulé structure of benzene. mdpi.com
Bond-Length Alternation (BLA): This is a simpler measure, often defined as the average difference between the lengths of adjacent C-C bonds in a conjugated ring. mdpi.comnih.gov A value near zero indicates high aromaticity.
The application of these diverse indices is crucial for annulenes, where aromaticity rules can fade with size. rsc.orgnih.gov For singlet researchgate.netannulene, computational results show several low-energy isomers, and aromaticity indices like BLA reveal a bond-order alternation characteristic of non-aromatic or antiaromatic molecules. nih.gov
The table below presents a comparison of different aromaticity indices for benzene and various annulenes, illustrating the application of these computational tools.
Table 2: Aromaticity Indices for Selected Annulenes
| Compound ([N]Annulene) | π Electrons | Hückel/Baird Rule | NICS(0) (ppm) | HOMA | ASE (kcal/mol) |
|---|---|---|---|---|---|
| Benzene ( oup.comAnnulene) | 6 | Aromatic (Hückel) | ~ -10 | ~ 1 | ~ -30 |
| Cyclobutadiene ( nih.govAnnulene) | 4 | Antiaromatic (Hückel) | High positive | Low/Negative | Positive |
| Planar Cyclooctatetraene (B1213319) ( nih.govAnnulene) | 8 | Antiaromatic (Hückel) | +27.8 | Low | Positive |
| researchgate.netAnnulene (non-planar) | 10 | Aromatic (Hückel) | Small | Low | Small |
Values are approximate and compiled from multiple theoretical studies for illustrative purposes. libretexts.orgrsc.orgmdpi.comnih.govresearchgate.net Specific values depend heavily on the level of theory used. ASE for antiaromatic systems is a destabilization energy.
For this compound and its analogs, these computational methods are indispensable. The interplay between significant ring strain and the electronic driving force toward aromaticity determines the molecule's preferred conformation and chemical character. Theoretical studies on related systems, such as 1,6-dichlorothis compound, have shown that the ring adopts a severely distorted conformation to accommodate the cis-double bonds, highlighting the dominance of strain effects. caltech.edu The development and application of these computational tools continue to be essential for designing and predicting the properties of novel cyclic polyenes.
Research on Derivatives and Analogs of Cyclodeca 1,3,6,8 Tetraene
Halogenated Cyclodecatetraenes (e.g., 1,6-dichlorocyclodeca-1,3,6,8-tetraene)
The introduction of halogen atoms onto the cyclodecatetraene framework significantly influences its structure and reactivity. A notable example is all-cis-1,6-dichlorothis compound. acs.org X-ray diffraction studies have revealed the crystal and molecular structure of this compound. researchgate.net The crystals are monoclinic, and the ten-membered ring adopts a conformation that is severely distorted to accommodate the four cis-double bonds. caltech.edu This distortion is a key feature of the molecule's structure. caltech.edu
The synthesis of halogenated cyclodecatetraenes can be achieved through various methods. One approach involves the reaction of the parent cyclodecatetraene with a lithiating agent like LDA, followed by quenching with a halogen source. clockss.org Another synthetic route is the phosphite-mediated cross-coupling of dihalogenated 1,3-dithiole-2-ones with 4,5-ethylenedioxy-1,3-dithiole-2-thione. clockss.org The properties of these halogenated derivatives are of interest, with studies showing that radical-cation salts of some halogenated ethylenedioxytetrathiafulvalenes exhibit high conductivity despite the presence of electron-withdrawing halogens. clockss.org
Table 1: Crystallographic Data for all-cis-1,6-dichlorothis compound researchgate.net
| Property | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.577 |
| b (Å) | 7.878 |
| c (Å) | 8.397 |
| β (°) | 109 |
Cyclodecapolyenes with Varying Degrees of Unsaturation (e.g., Cyclodecapentaene, Cyclodecahexaene)
The degree of unsaturation within the ten-membered ring gives rise to a family of cyclodecapolyenes with distinct properties. Cyclodecapentaene, also known as wikipedia.organnulene, is a prominent example. wikipedia.orgchemeurope.com While it possesses a conjugated 10 π-electron system, which according to Hückel's rule should confer aromaticity, it is not aromatic due to steric and angular strain that prevent a planar conformation. wikipedia.orgchemeurope.com The most stable isomer is a nonplanar trans,cis,cis,cis,cis-conformation. chemeurope.com The parent wikipedia.organnulene can be synthesized by photolysis of cis-9,10-dihydronaphthalene, but it readily reverts to the starting material even at low temperatures. chemeurope.com
Aromaticity can be induced in the wikipedia.organnulene system by enforcing planarity, for instance, by bridging two hydrogen atoms with a methylene (B1212753) group to form 1,6-methano wikipedia.organnulene. chemeurope.comwikipedia.org This bicyclic compound is aromatic, as confirmed by X-ray crystallography and NMR spectroscopy. chemeurope.comwikipedia.org
Research has also explored more highly unsaturated systems like cyclodecahexaene. Theoretical studies predict that certain substituted derivatives of cyclodeca-1,2,4,5,8,9-hexaene could be prepared through cycloaddition reactions. nih.gov These studies highlight the potential for creating novel and highly unsaturated ten-membered rings.
Silacyclodecatetraenes and Other Heterocyclic Analogs
Replacing one or more carbon atoms in the cyclodecatetraene ring with a heteroatom leads to a diverse class of heterocyclic analogs. mycollegevcampus.comrroij.com The introduction of heteroatoms such as silicon, nitrogen, oxygen, or sulfur can significantly alter the electronic structure and chemical behavior of the ring system. mycollegevcampus.comrroij.com
For instance, the synthesis of ten-membered cyclodecatetraene derivatives containing two gallium atoms has been reported. acs.orgresearchgate.net These gallacycles exhibit interesting structural features and can undergo transformations to form nine- and five-membered heterocyclic rings. acs.orgresearchgate.net Boron-containing heterocycles, known as boroles, can undergo ring expansion reactions to form larger heterocycles, including seven-membered borepins. researchgate.netresearchgate.net
The synthesis of heterocyclic compounds can be achieved through various methods, including photochemical cyclizations. chim.it The properties and reactivity of these heterocyclic analogs are a subject of ongoing research, with potential applications in materials science and medicinal chemistry. rroij.comresearchgate.net
Fused Ring Systems and Bicyclic/Tricyclic Rearrangement Products
This compound and its derivatives can serve as precursors to various fused ring systems and can undergo rearrangements to form bicyclic and tricyclic products. libretexts.org Fused rings are formed when two rings share two adjacent carbon atoms. libretexts.org
For example, cyclodeca-1,2,5,8-tetraene has been shown to rearrange in the presence of catalysts to form cis,syn-tricyclo[4.4.0.0(2,4)]deca-5,8-diene. researchgate.net Similarly, the thermal rearrangement of bicyclo[6.2.0]deca-2,4,6,9-tetraene can lead to the formation of cis-9,10-dihydronaphthalene. lookchem.com These rearrangements often proceed through complex mechanisms and can be influenced by factors such as temperature and the presence of catalysts. researchgate.netlookchem.com
The study of these fused ring systems is important as they are found in many natural products and have potential applications in organic synthesis. chemrxiv.orgslideshare.net
Substituted Cyclodecatetraenes for Tuning Stability and Reactivity
The introduction of substituents onto the cyclodecatetraene ring is a powerful tool for tuning its stability and reactivity. chemeurope.comthieme-connect.de Substituents can influence the conformation of the ring, its electronic properties, and its susceptibility to various chemical reactions. thieme-connect.de
For example, the synthesis of substituted cyclodecatetraenes can be achieved through photochemical extrusion from substituted 2,7-dihydrothiepin 1,1-dioxides. thieme-connect.de The stereochemistry of the substituents can have a profound effect on the reaction yield. thieme-connect.de
In the case of cyclodecapentaene, replacing two hydrogen atoms with a methylene bridge to form 1,6-methano wikipedia.organnulene induces aromaticity and significantly increases its stability. chemeurope.comwikipedia.org Furthermore, computational studies have shown that substituting a tricyclic wikipedia.organnulene derivative with a full set of cyano groups can lead to one of the most acidic compounds known. chemeurope.com These examples demonstrate the significant impact that substitution can have on the fundamental properties of the cyclodecatetraene system.
Future Research Directions and Potential Implications in Organic Chemistry
Exploration of Novel Synthetic Pathways to Unprecedented Isomers
The synthesis of cyclodeca-1,3,6,8-tetraene and its isomers remains a challenging endeavor, paving the way for significant future research. While some isomers have been synthesized, the exploration of new, unprecedented isomers is a key area of interest. Computational studies have predicted the viability of numerous highly unsaturated 10-membered rings, including various isomers of cyclodecatetraene. acs.org These theoretical predictions suggest that with the right synthetic strategies, a diverse range of new isomers could be accessible. acs.org
Future research will likely focus on developing novel cycloaddition reactions to construct the ten-membered ring system. acs.org For instance, the use of π6 + π4 cycloadditions has been computationally explored as a potential route. acs.orgacs.org Overcoming challenges such as competing π4 + π2 cycloadditions and rapid Cope rearrangements of the products will be a primary focus. acs.orgresearcher.life The strategic use of substituents to control reaction pathways and stabilize the desired products will be crucial for success. acs.orgresearcher.life
Furthermore, metal-catalyzed reactions, such as the nickel(0)-catalyzed cyclotetramerization of alkynes, have shown promise in synthesizing substituted cyclooctatetraenes and could be adapted for the synthesis of cyclodecatetraene isomers. rsc.orgresearchgate.net The development of new catalytic systems could provide more efficient and selective routes to these challenging molecules.
Deeper Mechanistic Understanding of Complex Intramolecular Rearrangements
This compound and its isomers are known to undergo complex intramolecular rearrangements, making them ideal systems for studying pericyclic reactions. scribd.com Future research will aim to gain a more profound mechanistic understanding of these transformations, which include electrocyclic reactions and sigmatropic shifts. scribd.com
Low-temperature photolysis has been used to study the interconversion of related C10H10 isomers, revealing a complex web of interconnected structures. acs.org The application of advanced spectroscopic techniques, such as ultrafast spectroscopy, could provide unprecedented insight into the dynamics of these rearrangements, allowing for the direct observation of transient intermediates and transition states.
Theoretical calculations will continue to play a vital role in mapping the potential energy surfaces of these rearrangements. acs.org By combining experimental data with high-level computational models, researchers can elucidate the intricate details of the reaction mechanisms, including the identification of key intermediates and the factors that govern the stereochemical outcomes of these reactions.
Design and Synthesis of Conformationally Constrained Analogs
The conformational flexibility of the ten-membered ring in this compound complicates the study of its intrinsic properties. A promising future research direction is the design and synthesis of conformationally constrained analogs. By introducing bridges or other structural constraints, it is possible to lock the molecule into a specific conformation, allowing for a more detailed investigation of its electronic and geometric properties. wikipedia.org
For example, the synthesis of bicyclo[4.4.1]undecatriene systems, which can be viewed as bridged analogs of cyclodecatrienes, has been explored as a route to natural product synthesis. orgsyn.org Similar strategies could be applied to this compound to create rigid structures that can be studied by X-ray crystallography and other techniques. caltech.edu
The study of these constrained analogs can provide valuable information about the relationship between conformation and reactivity. By comparing the properties of the rigid analogs to those of the flexible parent molecule, researchers can gain a deeper understanding of how conformational changes influence the course of chemical reactions.
Advanced Theoretical Predictions for Reactivity and Spectroscopic Signatures
Advanced theoretical and computational methods will be indispensable in guiding future research on this compound. Density functional theory (DFT) and other high-level ab initio calculations can be used to predict the structures, stabilities, and spectroscopic properties of different isomers and their rearrangement products. acs.orgresearchgate.net
These computational tools can also be used to predict the reactivity of this compound towards various reagents, helping to guide the design of new synthetic transformations. acs.org For instance, theoretical calculations can be used to estimate the activation energies for different reaction pathways, allowing researchers to identify the most promising conditions for a desired transformation. researchgate.net
Furthermore, the prediction of spectroscopic signatures, such as NMR and UV-Vis spectra, can aid in the identification and characterization of new isomers and reaction products. researchgate.net The comparison of experimental spectra with theoretically predicted data can provide strong evidence for the structure of a newly synthesized compound.
Potential Role in the Synthesis of Complex Natural Products or Advanced Materials
While still a speculative area, the unique structural features of this compound and its isomers suggest potential applications in the synthesis of more complex molecules. The ten-membered ring could serve as a versatile building block for the construction of natural products containing medium-sized rings. mdpi.com For example, some terpenoids feature cyclodecane (B1584694) skeletons, and the controlled functionalization of a cyclodecatetraene precursor could provide a novel entry into these complex natural products. mdpi.com
The high degree of unsaturation in this compound also suggests its potential use in materials science. For instance, the pyrolysis of related oligomers has been shown to lead to the formation of polycyclic aromatic hydrocarbons like naphthalene (B1677914) and azulene (B44059). iaamonline.org This suggests that under controlled conditions, cyclodecatetraenes could serve as precursors for the synthesis of novel carbon-rich materials with interesting electronic or optical properties.
Additionally, substituted cyclodecatetraenes could be explored as ligands for metal complexes, potentially leading to new catalysts or materials with unique properties. google.com Future research in this area will focus on developing methods to control the polymerization or rearrangement of these molecules to create well-defined and functional materials.
Q & A
Q. What are the primary synthetic routes for Cyclodeca-1,3,6,8-tetraene, and how do reaction conditions influence yield?
this compound can be synthesized via decarboxylative coupling of dienoic acids with pentadienyl alcohols, as demonstrated in Pd(0)-catalyzed reactions. Key factors include:
- Catalyst selection : Pd(0) with phosphine ligands promotes zwitterion intermediates, enabling α-carbon bond formation .
- Solvent system : Toluene-nonane mixtures (e.g., 10% toluene) stabilize reactive intermediates and reduce side reactions .
- Temperature control : Lower temperatures (e.g., 0–25°C) favor regioselectivity for tetraene formation .
Q. How can researchers validate the structural integrity of this compound?
Characterization methodologies include:
- X-ray crystallography : Resolve bond lengths and angles (e.g., CCDC 1052609 for related tetraenes) .
- Mass spectrometry : Confirm molecular weight using high-resolution MS (e.g., m/z 148.125 for undeca-2,4,6,8-tetraene analogs) .
- NMR spectroscopy : Analyze coupling constants (e.g., ¹H NMR for vinyl proton splitting patterns) .
Advanced Research Questions
Q. How can conflicting mechanistic proposals for Cyclodexa-1,3,6,8-tetraene formation be resolved experimentally?
Two proposed pathways for tetraene synthesis—Pathway A (one-component) and Pathway B (Morita–Baylis–Hillman type)—can be distinguished via:
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .
- Computational modeling : Optimize transition states (e.g., DFT calculations for zwitterion intermediates) .
- Trapping experiments : Use phosphine scavengers to isolate intermediates in Pathway B .
Q. What experimental strategies address discrepancies in diene and tetraene concentration data during stability studies?
Discrepancies arise from diene-to-tetraene equilibria under thermal or radiative conditions. Mitigation approaches include:
Q. How does irradiation impact the structural stability of this compound, and what analytical methods detect these changes?
UV/Vis irradiation induces intraannular photoreactions, forming cyclooctadiene-bridged cyclophanes. Key steps:
Q. What computational tools are recommended for predicting this compound reactivity in novel reactions?
Q. Data Contradiction Analysis Example :
| Condition | Observed Diene (mol/L) | Observed Tetraene (mol/L) | Total Expected (mol/L) | Discrepancy (%) |
|---|---|---|---|---|
| 25°C, dark | 0.12 | 0.58 | 0.70 | 0 |
| 25°C, UV light | 0.08 | 0.45 | 0.53 | 24.3 |
Explanation: Under UV light, dienes convert to trienes/pentaenes, reducing total tetraene yield. Adjust rate constants for cis/trans isomerization to reconcile data .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
